molecular formula C7H12O3 B13572889 4-Cyclopropyl-4-hydroxybutanoic acid

4-Cyclopropyl-4-hydroxybutanoic acid

Cat. No.: B13572889
M. Wt: 144.17 g/mol
InChI Key: KADUHWWQSRFDJM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-hydroxybutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclopropyl group attached to the fourth carbon of a butanoic acid chain, with a hydroxyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclopropyl-4-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopropyl-substituted alcohols. For example, cyclopropylmethanol can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield this compound .

Another method involves the hydrolysis of nitriles. Cyclopropylacetonitrile can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes or hydrolysis reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: 4-Cyclopropyl-4-oxobutanoic acid.

    Reduction: 4-Cyclopropyl-1-butanol.

    Substitution: 4-Cyclopropyl-4-chlorobutanoic acid.

Scientific Research Applications

4-Cyclopropyl-4-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4-cyclopropyl-4-hydroxybutanoic acid

InChI

InChI=1S/C7H12O3/c8-6(5-1-2-5)3-4-7(9)10/h5-6,8H,1-4H2,(H,9,10)

InChI Key

KADUHWWQSRFDJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCC(=O)O)O

Origin of Product

United States

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